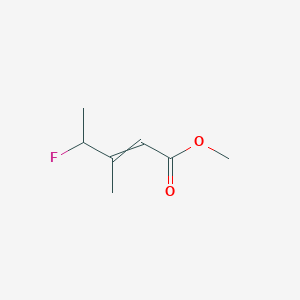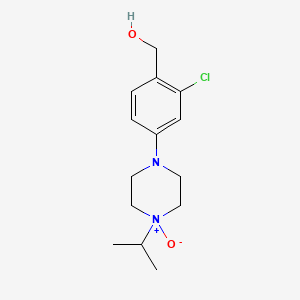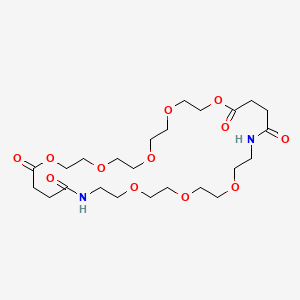
1,4,7,10,13,21,24,27-Octaoxa-18,30-diazacyclotetratriacontane-14,17,31,34-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,7,10,13,21,24,27-Octaoxa-18,30-diazacyclotetratriacontane-14,17,31,34-tetrone is a complex organic compound with the molecular formula C24H42N2O12. It is characterized by its unique structure, which includes multiple ether and amide linkages.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10,13,21,24,27-Octaoxa-18,30-diazacyclotetratriacontane-14,17,31,34-tetrone typically involves multi-step organic reactions. One common method involves the reaction of polyethylene glycol (PEG) derivatives with amine groups, followed by cyclization and oxidation steps. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1,4,7,10,13,21,24,27-Octaoxa-18,30-diazacyclotetratriacontane-14,17,31,34-tetrone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions may involve the use of halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
1,4,7,10,13,21,24,27-Octaoxa-18,30-diazacyclotetratriacontane-14,17,31,34-tetrone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug delivery systems.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1,4,7,10,13,21,24,27-Octaoxa-18,30-diazacyclotetratriacontane-14,17,31,34-tetrone involves its interaction with molecular targets such as proteins and enzymes. The compound’s multiple ether and amide linkages allow it to form stable complexes with these targets, potentially modulating their activity. The specific pathways involved depend on the context of its application, whether in biological systems or material science .
Comparison with Similar Compounds
Similar Compounds
Polyethylene Glycol (PEG): Similar in structure but lacks the amide linkages.
Crown Ethers: Share the ether linkages but have different ring sizes and functionalities.
Cyclodextrins: Cyclic oligosaccharides with similar applications in drug delivery but different chemical structures.
Uniqueness
1,4,7,10,13,21,24,27-Octaoxa-18,30-diazacyclotetratriacontane-14,17,31,34-tetrone is unique due to its combination of ether and amide linkages, which provide it with distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
CAS No. |
79688-19-0 |
|---|---|
Molecular Formula |
C24H42N2O12 |
Molecular Weight |
550.6 g/mol |
IUPAC Name |
1,4,7,10,13,21,24,27-octaoxa-18,30-diazacyclotetratriacontane-14,17,31,34-tetrone |
InChI |
InChI=1S/C24H42N2O12/c27-21-1-3-23(29)37-19-17-35-15-13-34-14-16-36-18-20-38-24(30)4-2-22(28)26-6-8-32-10-12-33-11-9-31-7-5-25-21/h1-20H2,(H,25,27)(H,26,28) |
InChI Key |
UCYQRXGXKUSCAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)OCCOCCOCCOCCOC(=O)CCC(=O)NCCOCCOCCOCCNC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Butylsulfanyl)methyl]-4-chlorobenzene](/img/structure/B14435157.png)
![1-[Methyl(nitroso)amino]butyl acetate](/img/structure/B14435158.png)
![2-Chloroethyl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate](/img/structure/B14435166.png)

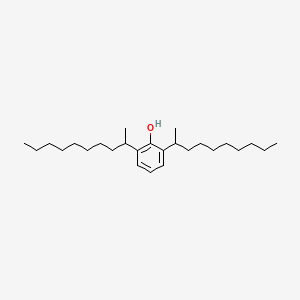
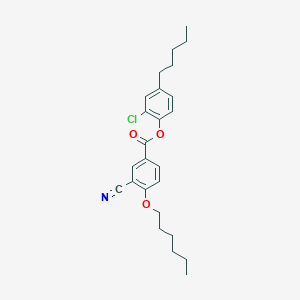
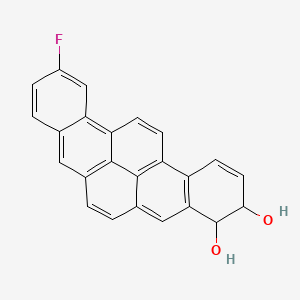
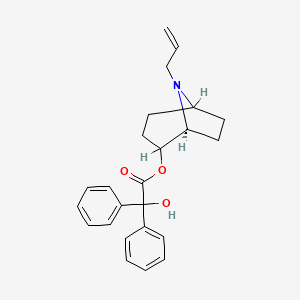
![(2S,3R,4S,5R,6R)-6-[[(6aR,6bS,8aR,9R,10S,12aR,14bR)-9-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B14435194.png)


